Unsubstituted Piperazine Handle Enables Direct Diversification vs. N-Arylpiperazine Analogs Requiring Deprotection
The target compound possesses a free NH-piperazine at the 2-position, enabling direct, single-step diversification. In contrast, the closely related analog 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS 324759-78-6) features an N-aryl-substituted piperazine, which caps the secondary amine and precludes further functionalization without harsh deprotection conditions . This structural distinction makes the target compound a more efficient intermediate for generating compound libraries.
| Evidence Dimension | Number of synthetic steps for piperazine diversification |
|---|---|
| Target Compound Data | Direct acylation/alkylation possible (1 step) |
| Comparator Or Baseline | 2-3 steps required for analogous diversification of N-arylpiperazine derivatives (e.g., 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline) |
| Quantified Difference | Reduction of 1-2 synthetic steps per analog |
| Conditions | Standard acylation/alkylation conditions; comparison of functional group tolerance |
Why This Matters
Reducing the number of synthetic steps per analog directly lowers the cost and increases the throughput of lead optimization programs, a key factor in procurement decisions for building block libraries.
